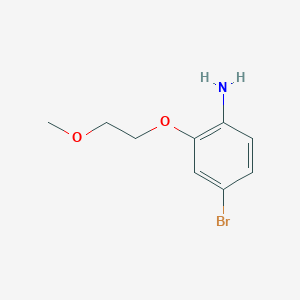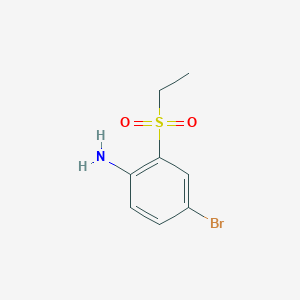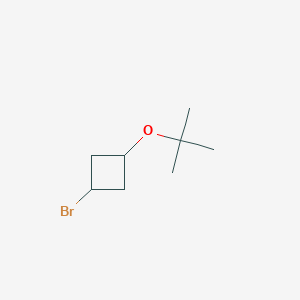
2-(Piperidin-4-yl)acetamide hydrochloride
概要
説明
2-(Piperidin-4-yl)acetamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory and analgesic properties .
作用機序
Target of Action
The primary target of 2-(Piperidin-4-yl)acetamide hydrochloride is the soluble epoxide hydrolase (sEH) enzyme . This enzyme metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
Mode of Action
This compound acts as a potent inhibitor of sEH . By inhibiting sEH, it stabilizes endogenous EETs, preventing their metabolism into less biologically active dihydroxyeicosatrienoic acids .
Biochemical Pathways
The inhibition of sEH leads to an increase in the levels of EETs. EETs are involved in various biochemical pathways where they act as anti-inflammatory mediators . Therefore, the action of this compound can influence these pathways and their downstream effects.
Pharmacokinetics
The microsomal stability of these compounds is a crucial factor for their pharmacokinetic profile .
Result of Action
The inhibition of sEH by this compound results in anti-inflammatory effects. A selected compound from the same class displayed anti-inflammatory effects with higher effectiveness than the reference sEHI, TPPU .
生化学分析
Biochemical Properties
2-(Piperidin-4-yl)acetamide hydrochloride plays a significant role in biochemical reactions by inhibiting the activity of soluble epoxide hydrolase (sEH). This enzyme metabolizes EETs into less biologically active dihydroxyeicosatrienoic acids. By inhibiting sEH, this compound helps stabilize EET levels, thereby enhancing their anti-inflammatory effects . The compound interacts with the active site of sEH, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of EETs.
Cellular Effects
This compound has been shown to influence various cellular processes. By stabilizing EET levels, the compound can modulate cell signaling pathways involved in inflammation and pain. It affects gene expression by upregulating anti-inflammatory genes and downregulating pro-inflammatory genes. Additionally, this compound can impact cellular metabolism by altering the balance of metabolites involved in inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of soluble epoxide hydrolase. This binding inhibits the enzyme’s activity, preventing the hydrolysis of EETs. The compound’s inhibitory effect on sEH leads to increased levels of EETs, which exert anti-inflammatory and analgesic effects. The interaction between this compound and sEH is characterized by strong binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its inhibitory effect on sEH, leading to sustained anti-inflammatory and analgesic effects in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sEH activity and produces significant anti-inflammatory and analgesic effects. At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of EETs. The compound interacts with soluble epoxide hydrolase, inhibiting its activity and preventing the conversion of EETs to dihydroxyeicosatrienoic acids. This inhibition leads to increased levels of EETs, which play a role in modulating inflammatory responses and pain perception .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its activity and effectiveness in inhibiting sEH .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its presence in these subcellular locations ensures effective inhibition of soluble epoxide hydrolase and modulation of inflammatory responses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)acetamide hydrochloride typically involves the reaction of piperidine with acetic anhydride or acetyl chloride to form the corresponding acetamide. The hydrochloride salt is then obtained by treating the acetamide with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
2-(Piperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2-(Piperidin-4-yl)acetamide.
Reduction: 2-(Piperidin-4-yl)ethylamine.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
科学的研究の応用
2-(Piperidin-4-yl)acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
- 2-(Piperidin-4-yl)benzoic acid hydrochloride
- 2-(Piperidin-4-yl)ethanol hydrochloride
- 2-(Piperidin-4-yl)propanoic acid hydrochloride
Uniqueness
2-(Piperidin-4-yl)acetamide hydrochloride is unique due to its specific inhibitory activity against soluble epoxide hydrolase, which is not commonly found in other piperidine derivatives. This makes it particularly valuable in the development of anti-inflammatory and analgesic agents .
特性
IUPAC Name |
2-piperidin-4-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-7(10)5-6-1-3-9-4-2-6;/h6,9H,1-5H2,(H2,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOBNJYSFHFSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735142 | |
| Record name | 2-(Piperidin-4-yl)acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190194-62-7 | |
| Record name | 2-(Piperidin-4-yl)acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B1400101.png)




![N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine](/img/structure/B1400107.png)

![Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]-](/img/structure/B1400112.png)





